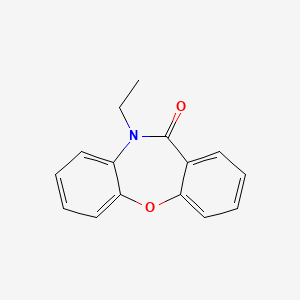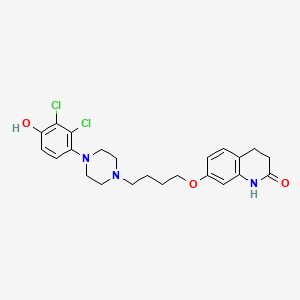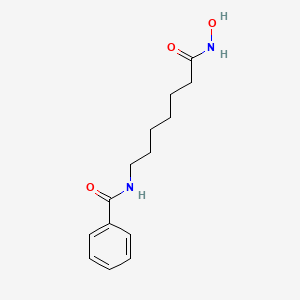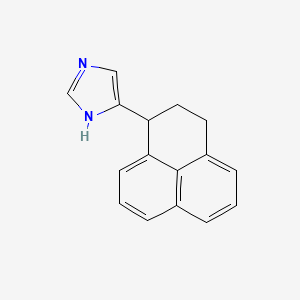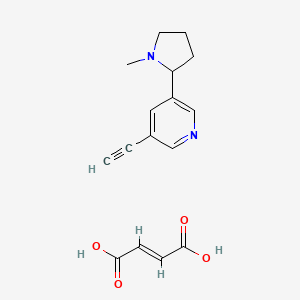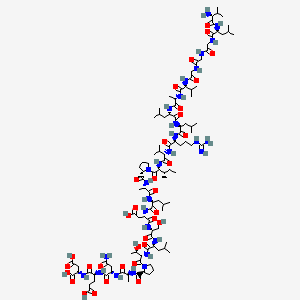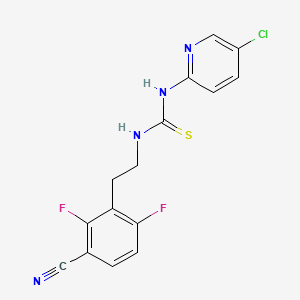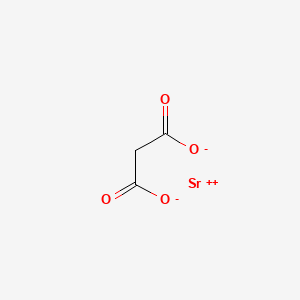
N-(3-phenoxypyridin-4-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-phénoxy-pyridin-4-yl)méthanesulfonamide est un composé chimique de formule moléculaire C12H12N2O3S et de masse moléculaire 264,3 g/mol . Ce composé se caractérise par la présence d'un groupe méthanesulfonamide lié à un cycle pyridine, qui est lui-même substitué par un groupe phénoxy. Il s'agit d'une molécule achirale, ce qui signifie qu'elle ne possède aucun stéréocentre .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-(3-phénoxy-pyridin-4-yl)méthanesulfonamide implique généralement la réaction de la 3-phénoxy-pyridine avec le chlorure de méthanesulfonyle en présence d'une base telle que la triéthylamine. La réaction est effectuée dans des conditions anhydres pour éviter l'hydrolyse du chlorure de sulfonyle . Le schéma de réaction général est le suivant :
3-phénoxy-pyridinetriethylaminechlorure de méthanesulfonyleN-(3-phénoxy-pyridin-4-yl)méthanesulfonamide
Méthodes de production industrielle
Dans un cadre industriel, la production de N-(3-phénoxy-pyridin-4-yl)méthanesulfonamide peut impliquer des procédés en continu pour améliorer l'efficacité et le rendement. L'utilisation de réacteurs automatisés et le contrôle précis des paramètres de réaction tels que la température, la pression et les concentrations des réactifs peuvent conduire à une pureté et une constance accrues du produit final .
Analyse Des Réactions Chimiques
Types de réactions
N-(3-phénoxy-pyridin-4-yl)méthanesulfonamide peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de sulfone.
Réduction : Les réactions de réduction peuvent convertir le groupe sulfonamide en un groupe amine.
Substitution : Le groupe phénoxy peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.
Principaux produits formés
Oxydation : Dérivés de sulfone.
Réduction : Dérivés d'amine.
Substitution : Divers dérivés de pyridine substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
N-(3-phénoxy-pyridin-4-yl)méthanesulfonamide a un large éventail d'applications dans la recherche scientifique :
Mécanisme d'action
Le mécanisme d'action de N-(3-phénoxy-pyridin-4-yl)méthanesulfonamide implique son interaction avec des cibles moléculaires spécifiques. Le groupe sulfonamide peut former des liaisons hydrogène avec des macromolécules biologiques, affectant ainsi leur fonction. Les cycles phénoxy et pyridine peuvent participer à des interactions π-π et à d'autres interactions non covalentes, influençant l'affinité de liaison et la spécificité du composé . Les voies exactes et les cibles dépendent de l'application spécifique et du contexte d'utilisation .
Applications De Recherche Scientifique
N-(3-phenoxypyridin-4-yl)methanesulfonamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(3-phenoxypyridin-4-yl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, affecting their function. The phenoxy and pyridine rings can participate in π-π interactions and other non-covalent interactions, influencing the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(3-phénoxy-pyridin-2-yl)méthanesulfonamide
- N-(4-phénoxy-pyridin-3-yl)méthanesulfonamide
- N-(3-phénoxyphényl)méthanesulfonamide
Unicité
N-(3-phénoxy-pyridin-4-yl)méthanesulfonamide est unique en raison de son motif de substitution spécifique sur le cycle pyridine, qui peut influencer sa réactivité chimique et son activité biologique. La position du groupe phénoxy peut affecter la capacité du composé à interagir avec des cibles moléculaires et à subir des réactions chimiques spécifiques .
Propriétés
Numéro CAS |
180194-78-9 |
|---|---|
Formule moléculaire |
C12H12N2O3S |
Poids moléculaire |
264.30 g/mol |
Nom IUPAC |
N-(3-phenoxypyridin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C12H12N2O3S/c1-18(15,16)14-11-7-8-13-9-12(11)17-10-5-3-2-4-6-10/h2-9H,1H3,(H,13,14) |
Clé InChI |
CQEDUEBRINEBGP-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=C(C=NC=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B3062057.png)
![[2-(5-Ethyl-1H-indol-3-yl)-ethyl]-dimethyl-amine](/img/structure/B3062060.png)


